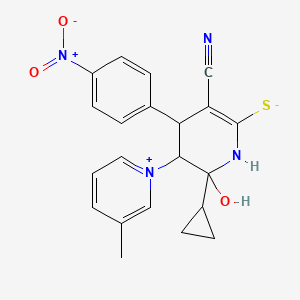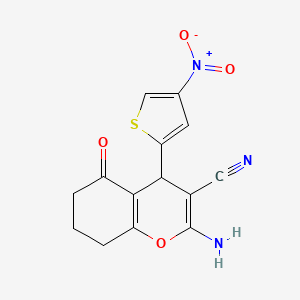![molecular formula C22H16BrClN2O2 B4288846 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol](/img/structure/B4288846.png)
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol
Übersicht
Beschreibung
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol typically involves the condensation of 4-(1,3-benzoxazol-2-yl)aniline with 6-bromo-4-chloro-3,5-dimethylsalicylaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: The presence of bromine and chlorine atoms in the compound allows for substitution reactions, where these atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potentially enhanced biological activities.
Substitution: Substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-benzoxazol-2-yl)phenol
- 4-(1,3-benzoxazol-2-yl)aniline
- 6-bromo-4-chloro-3,5-dimethylsalicylaldehyde
Uniqueness
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
2-[[4-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-bromo-4-chloro-3,5-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O2/c1-12-16(21(27)19(23)13(2)20(12)24)11-25-15-9-7-14(8-10-15)22-26-17-5-3-4-6-18(17)28-22/h3-11,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFHGOMSZZWNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dicyano[5'-cyano-2'-cyclopropyl-2'-hydroxy-4'-(2-methoxyphenyl)-4-methyl-1'2'3'4'-tetrahydro-1lambda5-[13'-bipyridin]-1-ylium-6'-YL]methanide](/img/structure/B4288768.png)

![2-(2-iodophenyl)-1-(4-methylbenzoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B4288788.png)
![1-acetyl-2-(2-iodophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B4288789.png)


![N-(3-BROMOPHENYL)-N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]AMINE](/img/structure/B4288799.png)
![2-ETHOXY-4-{[(4E)-5-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B4288815.png)
![1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B4288823.png)
![3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE](/img/structure/B4288837.png)
![2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B4288840.png)


![5-AMINO-7-(5-BROMO-2-THIENYL)-2-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-OXO-7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8(3H)-DICARBONITRILE](/img/structure/B4288873.png)
